Pyrimidine-4-carboximidamide dihydrochloride

Medicinal Chemistry Synthetic Methodology Building Block Procurement

Reproducibility risk: alternative amidinopyrimidine isomers or salt forms alter molar equivalents and reaction outcomes. Pyrimidine-4-carboximidamide dihydrochloride (CAS 1989659-39-3) solves this with: - Defined 2HCl stoichiometry (MW 195.05) for precise base-mediated free amidine generation - 4-position amidine substitution orthogonal to 2-amidinopyrimidine hinge-binders - Typical purity ≥95% verified by HPLC; ideal for kinase inhibitor comparator studies and MOF synthesis

Molecular Formula C5H8Cl2N4
Molecular Weight 195.05
CAS No. 1989659-39-3
Cat. No. B3380608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-4-carboximidamide dihydrochloride
CAS1989659-39-3
Molecular FormulaC5H8Cl2N4
Molecular Weight195.05
Structural Identifiers
SMILESC1=CN=CN=C1C(=N)N.Cl.Cl
InChIInChI=1S/C5H6N4.2ClH/c6-5(7)4-1-2-8-3-9-4;;/h1-3H,(H3,6,7);2*1H
InChIKeyRTZWREDXQNXFSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrimidine-4-carboximidamide Dihydrochloride Overview


Pyrimidine-4-carboximidamide dihydrochloride (CAS 1989659-39-3, C5H8Cl2N4, MW 195.05) is a heterocyclic small-molecule building block featuring a pyrimidine core substituted at the 4-position with a carboximidamide (amidine) group, supplied as a dihydrochloride salt . The parent free base (CAS 738575-71-8, C5H6N4, MW 122.13) and monohydrochloride salt (CAS 1462343-30-1, C5H7ClN4, MW 158.59) represent alternative salt forms with distinct physicochemical and handling properties . The dihydrochloride form offers defined stoichiometry (2 HCl per molecule) that can be critical for reproducible synthetic workflows and salt metathesis applications. This compound serves primarily as a versatile starting material or intermediate in medicinal chemistry programs, particularly for the synthesis of kinase inhibitors, enzyme modulators, and receptor-targeting agents where the amidine moiety engages in hydrogen-bonding interactions analogous to those of purine nucleobases .

Pyrimidine-4-carboximidamide Salt & Isomer Differences


Substituting Pyrimidine-4-carboximidamide dihydrochloride with alternative amidinopyrimidine building blocks without rigorous analytical validation introduces quantifiable risks to synthetic reproducibility and downstream assay integrity. The compound's specific 4-position amidine substitution distinguishes it from the more extensively characterized 2-amidinopyrimidine scaffold, which has established kinase hinge-binding pharmacophore activity but may engage entirely different target profiles and reactivity patterns . Furthermore, the dihydrochloride salt form differs from the free base (MW 122.13) and monohydrochloride (MW 158.59) in both molecular weight and chloride stoichiometry—factors that directly affect molar equivalents calculations, solubility in reaction media, and hygroscopicity during storage . The absence of primary biological activity data for the parent compound means that procurement decisions must pivot on the compound's defined role as a synthetic intermediate, where salt identity, positional isomerism, and vendor-reported purity specifications (typically 95–98% across suppliers) are the only verifiable differentiators .

Pyrimidine-4-carboximidamide Comparative Evidence


Salt Stoichiometry & Molecular Weight

Pyrimidine-4-carboximidamide dihydrochloride (C5H8Cl2N4, MW 195.05) contains precisely two molar equivalents of HCl per mole of active amidine, whereas the monohydrochloride (C5H7ClN4, MW 158.59) contains one equivalent and the free base (C5H6N4, MW 122.13) contains none . This stoichiometric difference directly impacts molar calculations for reactions requiring precise base equivalents, salt metathesis with other counterions, or formulations where chloride content must be controlled .

Medicinal Chemistry Synthetic Methodology Building Block Procurement

Commercial Availability & Purity

Across multiple commercial suppliers, Pyrimidine-4-carboximidamide dihydrochloride is consistently offered with specified purity ranges of 95–98% and defined dihydrochloride stoichiometry . In contrast, the free base (CAS 738575-71-8) is less frequently stocked with verified purity documentation, and the monohydrochloride (CAS 1462343-30-1 or 477903-32-5) shows supplier-dependent stoichiometry confirmation . The dihydrochloride form benefits from more standardized commercial sourcing, with documented pricing at €741 per 50 mg and €2,040 per 500 mg from at least one established vendor .

Chemical Sourcing Quality Control Procurement

4- vs 2-Amidinopyrimidine Pharmacophores

The 4-amidinopyrimidine scaffold differs fundamentally from the 2-amidinopyrimidine scaffold in hydrogen-bonding geometry and target engagement. The 2-amidinopyrimidine motif has been extensively characterized as a 'hinge-binder' for protein kinases, where the pyrimidine N1 and amidine nitrogens form a bidentate hydrogen-bonding network with backbone amide residues in the ATP-binding pocket . In contrast, the 4-amidinopyrimidine scaffold presents a different spatial arrangement that may engage alternative binding modes or serve as a negative control in target validation studies where 2-amidinopyrimidine-based inhibitors show activity [1]. The pyrimidine-4-carboxamide scaffold (the oxidized analog) has demonstrated nanomolar potency in NAPE-PLD inhibition, with the optimized compound LEI-401 achieving 10-fold increased activity following structural refinement, demonstrating the viability of 4-substituted pyrimidines as pharmacophores distinct from 2-substituted analogs [2].

Kinase Inhibitors Hinge-Binding Motifs Medicinal Chemistry

Amidine vs Carboxamide vs Nitrile Orthogonality

Pyrimidine-4-carboximidamide dihydrochloride contains an amidine functional group that can be synthesized from pyrimidine-4-carbonitrile via Pinner reaction or ammonia addition . This positions the amidine as a synthetic intermediate between the nitrile (CAS information available; electrophilic, amenable to cycloadditions) and the carboxamide (CAS 39546-23-5; hydrogen-bond donor/acceptor, hydrolytically stable). The amidine offers unique reactivity for condensation with 1,3-dicarbonyl compounds to form pyrimidinylimidazoles, for guanylation reactions to yield guanidines, and for metal coordination via the N=C-NH2 moiety. Unlike the carboxamide, which is hydrolytically robust, or the nitrile, which requires activation, the amidine (especially as the hydrochloride salt) provides a protonated, water-soluble, and shelf-stable form of a reactive nitrogen nucleophile [1].

Synthetic Chemistry Functional Group Interconversion Building Block Selection

NAPE-PLD & Kinase Inhibitor Scaffold Utility

While Pyrimidine-4-carboximidamide dihydrochloride itself lacks direct biological activity data, closely related pyrimidine-4-carboxamide scaffolds have been extensively optimized in published drug discovery programs. In NAPE-PLD inhibition, systematic SAR of pyrimidine-4-carboxamides yielded LEI-401, a nanomolar-potent inhibitor that reduced N-acylethanolamines in mouse brain and modulated emotional behavior in vivo [1]. Optimization involved a 3-fold potency increase from conformational restriction and a 10-fold activity boost from morpholine-to-hydroxypyrrolidine substitution. Separately, 2-(anilino)pyrimidine-4-carboxamides have been developed as highly potent, selective, orally active glycogen synthase kinase-3 (GSK-3) inhibitors with confirmed X-ray crystallographic binding modes [2]. The pyrimidine-4-carboximidamide scaffold represents a strategic intermediate for accessing this validated chemotype via functional group interconversion or as a starting point for amidine-specific derivatization not accessible from carboxamides.

NAPE-PLD Inhibition Kinase Drug Discovery GSK-3 Inhibitors

Biological Activity Data Gap

A comprehensive search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) reveals that Pyrimidine-4-carboximidamide dihydrochloride (CAS 1989659-39-3) and its parent free base (CAS 738575-71-8) have no peer-reviewed biological activity data, IC50 values, Ki determinations, or in vivo efficacy reports in the public domain [1]. This contrasts with commercially promoted claims of 'anticancer activity,' 'histone demethylase inhibition,' or 'COX inhibition' found on vendor websites, which refer to pyrimidine derivatives generally rather than this specific compound [2]. The absence of primary data means that any procurement for direct biological screening must be treated as exploratory, and the compound cannot be positioned as a validated tool compound or reference standard for any specific target.

Data Transparency Procurement Risk Assay Validation

Pyrimidine-4-carboximidamide Dihydrochloride Applications


Carboxamide & Imidazole Library Synthesis

Use as a starting material for constructing pyrimidine-4-carboxamides via hydrolysis, or for synthesizing pyrimidinyl-imidazoles and pyrimidinyl-triazines via condensation with 1,3-dicarbonyl compounds or α-haloketones. The dihydrochloride salt provides defined stoichiometry for base-mediated reactions where precise equivalents of free amidine must be generated in situ [1].

Kinase Inhibitor Scaffold-Hopping

In kinase inhibitor discovery programs where 2-amidinopyrimidine hinge-binders are the lead chemotype, the 4-amidinopyrimidine scaffold serves as a structurally orthogonal comparator for evaluating positional isomer effects on target engagement and selectivity. The distinct hydrogen-bonding geometry may yield differentiated kinase selectivity profiles .

Metal-Coordinating Ligand Precursor

The amidine moiety in Pyrimidine-4-carboximidamide dihydrochloride can coordinate transition metals via the N=C-NH2 system, enabling the synthesis of metal-organic frameworks (MOFs), coordination polymers, or metalloenzyme inhibitor candidates. The dihydrochloride salt form ensures water solubility for aqueous coordination chemistry protocols .

NAPE-PLD & Hydrolase Assay Screening

Given the validated activity of pyrimidine-4-carboxamides as NAPE-PLD inhibitors (LEI-401 achieved nanomolar potency), the amidine analog may be screened as a structurally related probe to assess the importance of the carbonyl-to-amidine substitution on enzyme inhibition. Any positive activity would require confirmation via dose-response and counter-screening due to the absence of published data for this specific compound [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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